GL67 Pentahydrochloride

Cystic Fibrosis Gene Therapy Clinical Trial

Researchers requiring a clinically proven non-viral gene delivery vector for pulmonary applications face limited options. GL67 pentahydrochloride is the only cationic lipid with demonstrated clinical efficacy in CF gene therapy (Phase 2b trial: 3.7% ppFEV1 improvement over 12 months). • Clinically validated benchmark for aerosolized lung delivery; outperforms DOTAP and DC-Chol in mucus-penetrating transfection. • Superior transgene mRNA expression in large-animal aerosol models vs. alternative vectors. • Formulated for high-efficiency siRNA encapsulation and cellular uptake in lung cell lines. Supplied with ≥98% purity; stored at -20°C; shipped at ambient temperature.

Molecular Formula C38H75Cl5N4O2
Molecular Weight 797.3 g/mol
Cat. No. B13399633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGL67 Pentahydrochloride
Molecular FormulaC38H75Cl5N4O2
Molecular Weight797.3 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C38H70N4O2.5ClH/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39;;;;;/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3;5*1H/t29-,31+,32+,33-,34+,35+,37+,38-;;;;;/m1...../s1
InChIKeyCCUZKXDMKXRONO-YDIOLYIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GL67 Pentahydrochloride: Cationic Lipid for Lung Gene Delivery


GL67 pentahydrochloride (N4-spermine cholesteryl carbamate pentahydrochloride), also referred to as Genzyme Lipid 67, is a multivalent ionizable cationic lipid composed of a cholesterol anchor covalently linked to a spermine head group . It is specifically formulated to electrostatically complex with anionic nucleic acids, including plasmid DNA, mRNA, and siRNA, forming lipoplexes that facilitate cellular uptake and gene transfection . GL67 is distinguished by its extensive clinical validation, having served as the core delivery component in the first successful Phase 2b non-viral gene therapy clinical trial for cystic fibrosis, where its aerosolized formulation (pGM169/GL67A) demonstrated a statistically significant improvement in lung function [1].

Aerosol-compatible cationic lipid for pulmonary gene delivery research
Forms lipoplexes with plasmid DNA, mRNA, and siRNA for cellular uptake studies
Reported mucus-barrier transfection context in cystic fibrosis models

Why GL67 Cannot Be Substituted in Pulmonary Gene Therapy


Simple substitution of GL67 with other in-class cationic lipids (e.g., DOTAP, DC-Chol, PEI) cannot be performed without fundamentally altering critical experimental and clinical outcomes. Pre-clinical and clinical evidence demonstrates that structurally analogous lipids exhibit profound differences in performance, including divergent transfection efficiencies in the presence of pulmonary mucus [1], disparate effects on critical lung function parameters [2], and varied expression levels in large-animal aerosol delivery models [3]. These differences are not marginal; they are quantifiable and can determine the success or failure of a pulmonary gene delivery study, particularly in complex disease models like cystic fibrosis where overcoming mucus barriers and minimizing inflammation are paramount. The selection of GL67 is therefore not a matter of generic class utility but of specific, evidence-backed suitability for aerosolized lung delivery and clinical translation, as validated by a comprehensive pre-clinical down-selection process from multiple candidates [4].

Mucus-barrier performance
In vitro CF mucus transfection activity may not transfer to other cationic lipids (e.g., DOTAP), which showed reduced function.
Aerosol delivery efficiency
Large-animal lung aerosol models show expression levels differ markedly; GL67A achieved the highest vector-derived mRNA, while alternatives underperformed.
Lung function impact
In rat lung instillation, GL-67/DOPE exerted the least functional impairment; other vectors like DOTAP/cholesterol caused greater adverse effects.

GL67: Head-to-Head Comparative Evidence


Phase 2b CF Trial: Significant FEV1 Improvement

In a randomized, double-blind, placebo-controlled Phase 2b clinical trial involving 116 per-protocol cystic fibrosis patients, the aerosolized formulation of GL67A complexed with plasmid pGM169 (pGM169/GL67A) demonstrated a statistically significant improvement in the primary endpoint of relative change in percent predicted Forced Expiratory Volume in 1 second (ppFEV1) over a 12-month treatment period when compared directly to a placebo control [1]. This represents the highest-level clinical evidence for a cationic lipid-mediated gene therapy formulation in a major respiratory disease.

Phase 2b CF endpoint
Trial context
3.7% FEV1 improvement (95% CI 0.1–7.3%, p=0.046) vs placebo
Reported endpoint context in CF gene therapy trial
Randomized, double-blind, placebo-controlled; 12-month aerosol dosing
Cystic Fibrosis Gene Therapy Clinical Trial

CF Mucus Transfection: Pegylated Lipoplexes vs. DOTAP

A comparative in vitro study demonstrated that cationic DOTAP:DOPE lipoplexes experienced a significant decrease in gene transfection activity upon exposure to CF mucus components (albumin, linear DNA, mucin). In contrast, pegylated GL67-based lipoplexes, under the same conditions, showed no loss of transfection activity [1]. This finding directly addresses a major biological barrier to effective pulmonary gene delivery.

Mucus exposure transfection
Head-to-head
PEG-GL67: no loss of activity; DOTAP:DOPE: significant decrease
Supports mucus-barrier performance context
In vitro exposure to CF-relevant mucus components
Mucus Barrier Lipoplex Stability Cystic Fibrosis

Aerosol Gene Transfer in Large-Animal Model

In a pre-clinical study using aerosol delivery to the sheep lung, a model highly relevant to human physiology, GL67A was directly compared against two other leading non-viral gene transfer agents: 25 kDa-branched polyethyleneimine (PEI) and a compacted DNA nanoparticle. GL67A demonstrated the highest levels of vector-derived CFTR mRNA expression, reaching median group values of 1-10% of endogenous CFTR mRNA levels, and was the only formulation to show evidence of human CFTR protein in the small airway epithelium in multiple animals [1].

Ovine aerosol expression
Head-to-head
GL67A: mRNA 1–10% of endogenous; protein detected in 2/8 animals
Supports large-animal aerosol delivery context
vs PEI and DNA nanoparticles; sheep lung model
Aerosol Delivery Ovine Model Pre-clinical

Lung Function Impact: GL-67/DOPE vs. DOTAP/Cholesterol

A direct comparative study in rats evaluated the effect of several non-viral gene delivery vectors on lung function following airway instillation. While all vectors impaired function compared to DNA alone, lipid GL-67/DOPE exerted the least effect on lung function. In contrast, DOTAP/cholesterol mediated the most adverse effect on lung function among the vectors tested [1].

Lung function impairment
Head-to-head
GL-67/DOPE: least effect; DOTAP/chol: most adverse effect
Reported lung-function impact context
Rat lung instillation, 24h post-delivery
Lung Function Toxicity In Vivo

siRNA Encapsulation and Cellular Uptake: GL67 vs. DC-Chol

In a study designing liposomal nanocarriers for siRNA delivery, formulations incorporating GL67 were directly compared to those using DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol). Increasing the proportion of GL67 in the formulation positively impacted siRNA encapsulation efficiency relative to DC-Chol. Furthermore, the formulation with the highest GL67 lipid ratio (100% GL67, 0% DC-Chol) achieved the highest percentage of cellular uptake in A549 lung cancer cells [1].

siRNA encapsulation & uptake
Head-to-head
Higher encapsulation efficiency; highest cellular uptake at 100% GL67 ratio vs DC-Chol
Supports formulation and uptake context
Liposomal nanocarriers, A549 cell model
siRNA Delivery Liposomal Formulation Encapsulation Efficiency

GL67 Applications in Gene Therapy and Drug Delivery


Cystic Fibrosis and Mucus-Obstructive Lung Diseases

GL67 is the only cationic lipid with a proven clinical efficacy signal in human CF gene therapy, showing a 3.7% improvement in ppFEV1 over 12 months [1]. It is the definitive choice for any research program aiming to translate aerosolized non-viral gene therapy for CF or similar diseases (e.g., primary ciliary dyskinesia) to the clinic. This application is further supported by evidence that pegylated GL67 lipoplexes uniquely retain transfection activity after exposure to CF mucus components, a major biological barrier where a common alternative like DOTAP fails [2].

Aerosolized Gene Therapy in Large-Animal Models

For studies requiring aerosol delivery to the lungs in large-animal models (e.g., sheep), GL67A is the validated benchmark. A direct pre-clinical comparison of three non-viral vectors following aerosol delivery to the ovine lung showed that GL67A produced the highest levels of transgene mRNA expression and was the most effective vector for achieving detectable protein in the target airway epithelium [3]. This evidence, which directly led to its selection for human trials, confirms its superior performance in a clinically-relevant delivery context.

Liposomal siRNA Delivery to Lung Cancer Cells

When formulating liposomal nanocarriers for siRNA delivery, GL67 offers quantifiable advantages in encapsulation efficiency and cellular uptake over DC-Chol, another common cholesterol-based cationic lipid [4]. Researchers optimizing lipoplex formulations for RNA interference in lung cell lines should prioritize GL67 to maximize cargo encapsulation and intracellular delivery, critical parameters for achieving potent gene silencing.

Pulmonary Safety and Vector Biocompatibility

For experiments where minimizing vector-induced impairment of lung function is a key outcome, GL-67/DOPE formulations provide a superior baseline compared to DOTAP/cholesterol. In a direct rat model comparison, GL-67/DOPE exerted the least effect on lung function, whereas DOTAP/cholesterol mediated the most adverse effect [5]. This makes GL67 the more appropriate lipid for studies focused on pulmonary toxicity or chronic administration regimens where long-term safety is paramount.

Application
Selection Property
Validation Focus
Aerosolized CF gene therapy research
Mucus-barrier transfection competence
FEV1 endpoint and mucus exposure models
Large-animal aerosol gene transfer
Aerosol-compatible lipoplex formulation
Vector-derived mRNA expression in airway epithelium
siRNA liposomal carrier research
Cargo encapsulation and cellular uptake
Lipoplex optimization in A549 lung epithelial cells
Pulmonary function impact assessment
Lung function tolerability post-instillation
Vector-induced functional impairment in rat model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GL67 Pentahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.